molecular formula C7H10N4O B12119321 3-Amino-5,6-dimethylpyrazine-2-carboxamide

3-Amino-5,6-dimethylpyrazine-2-carboxamide

Cat. No.: B12119321
M. Wt: 166.18 g/mol
InChI Key: MCSGKEKHSKXIFO-UHFFFAOYSA-N
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Description

3-Amino-5,6-dimethylpyrazine-2-carboxamide: is an organic compound with the molecular formula C(7)H({10})N(_4)O. It is a derivative of pyrazine, characterized by the presence of amino and carboxamide functional groups. This compound is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 3-Amino-5,6-dimethylpyrazine-2-carboxamide typically begins with commercially available pyrazine derivatives.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group in 3-Amino-5,6-dimethylpyrazine-2-carboxamide can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.

    Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of various substituted pyrazine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated pyrazine derivatives.

Scientific Research Applications

Case Studies

A study highlighted the compound's effectiveness against Mtb, showing a minimum inhibitory concentration (MIC) of 12.5 µg/mL for one of its derivatives . In vitro tests also indicated that modifications to the carboxamidic moiety could enhance antimicrobial activity against both bacterial and fungal strains. This suggests potential for developing new antibiotics based on this compound.

The dual functionality of 3-Amino-5,6-dimethylpyrazine-2-carboxamide as an antimicrobial and anticancer agent is particularly noteworthy. It has been shown to exhibit cytotoxic effects on various cancer cell lines, including HepG2 liver cancer cells . The compound's ability to induce apoptosis in these cells makes it a candidate for further studies in cancer therapy.

Structure-Activity Relationship

The structural features of this compound facilitate hydrogen bonding with enzymes and receptors, which is essential for its biological activity. Understanding the structure-activity relationship (SAR) can help optimize the compound for enhanced efficacy in cancer treatment.

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including continuous flow reactors that optimize reaction conditions for large-scale production. The automated systems employed in these syntheses improve efficiency and yield.

Industrial Relevance

In industrial settings, this compound may serve as a precursor for synthesizing other bioactive molecules. Its unique chemical properties make it valuable in developing new pharmaceuticals and agrochemicals.

Summary Table of Applications

Application TypeSpecific Use CasesNotable Findings
AntimicrobialEfficacy against Mycobacterium tuberculosisMIC = 12.5 µg/mL; potential antibiotic development
AnticancerCytotoxic effects on HepG2 cellsInduces apoptosis; candidate for cancer therapy
Synthetic ChemistryPrecursor in drug synthesisOptimized synthesis methods available

Mechanism of Action

The mechanism of action of 3-Amino-5,6-dimethylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-methylpyrazine-2-carboxamide
  • 3-Amino-6-methylpyrazine-2-carboxamide
  • 3-Amino-5,6-dichloropyrazine-2-carboxamide

Uniqueness

3-Amino-5,6-dimethylpyrazine-2-carboxamide is unique due to the presence of both methyl groups at the 5 and 6 positions of the pyrazine ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Biological Activity

3-Amino-5,6-dimethylpyrazine-2-carboxamide is an organic compound with the molecular formula C₇H₁₀N₄O. It is a derivative of pyrazine, notable for its amino and carboxamide functional groups. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties . It has been evaluated against various microbial strains, including Mycobacterium tuberculosis (Mtb). The compound's mechanism of action likely involves interactions with specific molecular targets, which may inhibit microbial growth or induce apoptosis in cancer cells .

Table 1: Antimicrobial Activity Against Various Strains

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium tuberculosis12.5 µg/mL
M. kansasiiNot specified
Trichophyton interdigitaleActive (specific MIC not provided)
Candida albicansActive (specific MIC not provided)

Structure-Activity Relationship

The biological activity of this compound can be attributed to its structural features. The presence of methyl groups at the 5 and 6 positions of the pyrazine ring enhances its chemical reactivity and biological activity compared to other similar compounds. The amino and carboxamide groups facilitate hydrogen bonding and other interactions with enzymes and receptors, which are crucial for its antimicrobial and anticancer properties.

Cytotoxicity Studies

In addition to its antimicrobial effects, studies have explored the cytotoxicity of this compound against cancer cell lines. For instance, in vitro tests on HepG2 liver cancer cells indicated varying levels of cytotoxicity among different derivatives of pyrazine-2-carboxamides. While some derivatives showed significant cytotoxic effects, others did not exhibit notable activity .

Study on Antimycobacterial Activity

A comprehensive study focused on the synthesis and evaluation of various N-substituted 3-aminopyrazine-2-carboxamides highlighted the effectiveness of these compounds against Mtb. Among the tested compounds, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide demonstrated the highest activity with an MIC of 12.5 µg/mL against Mtb . This study underscores the potential of modifying substituents on the carboxamidic nitrogen to enhance antimicrobial efficacy.

Evaluation of Derivatives

Another research effort reported on a series of derivatives based on 3-amino-pyrazine-2-carboxamides. The findings revealed that structural modifications significantly influenced both antibacterial and antifungal activities. For example, alkyl derivatives exhibited increased antibacterial activity with longer carbon side chains, while benzyl derivatives showed less effectiveness .

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

3-amino-5,6-dimethylpyrazine-2-carboxamide

InChI

InChI=1S/C7H10N4O/c1-3-4(2)11-6(8)5(10-3)7(9)12/h1-2H3,(H2,8,11)(H2,9,12)

InChI Key

MCSGKEKHSKXIFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C(=O)N)N)C

Origin of Product

United States

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